3-Trifluoromethanesulfinylpropanoic acid
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfinyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)11(10)2-1-3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQSXFKLQCPMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethyl sulfenyl chloride with a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-Trifluoromethanesulfinylpropanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethanesulfinylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the trifluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethanesulfonic acid derivatives.
Reduction: Trifluoromethylpropyl sulfides.
Substitution: Trifluoromethyl-substituted amines and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to enhance their biological activity and pharmacokinetic properties. TFMSPA serves as a building block in the synthesis of various bioactive molecules.
Case Studies
- Antiviral Agents : TFMSPA derivatives have been explored as potential inhibitors of viral enzymes, leveraging the compound's ability to interact with active sites due to its electronegative trifluoromethyl group .
- Anti-inflammatory Drugs : Research indicates that compounds containing TFMSPA exhibit improved anti-inflammatory properties compared to their non-fluorinated counterparts, making them candidates for new therapeutic agents .
Agrochemical Applications
In agrochemicals, the trifluoromethyl group is recognized for its role in enhancing the efficacy and stability of pesticides and herbicides.
Examples
- Herbicide Development : TFMSPA has been utilized in the synthesis of novel herbicides that demonstrate increased potency against target weeds while minimizing environmental impact .
- Pesticide Formulations : The compound's properties allow for better absorption and effectiveness in pest control formulations, contributing to more sustainable agricultural practices.
Materials Science Applications
The unique properties of 3-Trifluoromethanesulfinylpropanoic acid extend into materials science, particularly in the development of advanced materials with specific functional characteristics.
Innovative Uses
- Fluorinated Polymers : TFMSPA can be incorporated into polymer matrices to enhance chemical resistance and thermal stability, making them suitable for high-performance applications .
- Coatings and Adhesives : The compound's reactivity allows it to be used in specialized coatings that require durability and resistance to harsh environmental conditions.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Enhanced interaction with viral enzymes |
| Anti-inflammatory drugs | Improved therapeutic efficacy | |
| Agrochemicals | Herbicide development | Increased potency against target species |
| Pesticide formulations | Better absorption and effectiveness | |
| Materials Science | Fluorinated polymers | Enhanced chemical resistance |
| Coatings and adhesives | Durability under harsh conditions |
Mechanism of Action
The mechanism by which 3-Trifluoromethanesulfinylpropanoic acid exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes . The compound can also interact with biological molecules, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
Trifluoromethylphenyl vs. Sulfinyl Groups: The trifluoromethylphenyl group in 3-[4-(trifluoromethyl)phenyl]propanoic acid introduces aromaticity and steric bulk, promoting π-π stacking and stabilizing crystal lattices via O–H⋯O hydrogen bonds . Bond lengths in the phenyl-substituted analog (e.g., C–C = 1.50–1.53 Å) align with standard values for aromatic propanoic acids , while sulfinyl groups may elongate C–S bonds (typically ~1.76 Å).
Simpler Fluorinated Chains :
- 3,3,3-Trifluoropropionic acid lacks aromaticity but exhibits strong acidity (pKa ~1.5–2.0) due to the electron-withdrawing –CF₃ group, making it a useful intermediate in fluorinated drug synthesis .
Crystallographic and Hydrogen-Bonding Behavior
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Crystallizes in a triclinic system (space group P1) with a = 7.9028 Å, b = 8.288 Å, and c = 9.238 Å. Inversion dimers stabilized by O–H⋯O hydrogen bonds (R factor = 0.068) dominate its crystal packing .
Nomenclature Challenges
Inconsistent naming conventions for phenolic and fluorinated propanoic acids complicate literature searches. For example, minor hyphenation differences (e.g., "3-hydroxyphenyl-propionic acid" vs. "3-(3′-hydroxyphenyl)propanoic acid") significantly impact database retrieval . Adopting systematic IUPAC names is critical for accurate comparisons.
Biological Activity
3-Trifluoromethanesulfinylpropanoic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacological profiles of compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a propanoic acid backbone with a trifluoromethanesulfinyl group attached. This unique configuration enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group often exhibit antimicrobial properties. A study highlighted that derivatives of aryl propionic acids, similar in structure to this compound, demonstrated significant antibacterial activity against various pathogens (Table 1) .
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | TBD |
Anti-Cancer Activity
The anti-cancer potential of trifluoromethyl-substituted compounds has been documented extensively. A comparative analysis showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications in the molecular structure can enhance tumor specificity (Table 2) .
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Doxorubicin | HSC-2 | 0.5 |
| 5-FU | HSC-2 | 1.0 |
| This compound | HSC-2 | TBD |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to these targets.
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to this compound:
- Case Study 1 : A study investigated the effects of trifluoromethyl-substituted propanoic acids on human oral squamous cell carcinoma. Results indicated that these compounds induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics .
- Case Study 2 : Another research effort focused on the synthesis and evaluation of various derivatives of aryl propionic acids, revealing that specific modifications led to enhanced anti-inflammatory and analgesic activities, highlighting the versatility of these compounds in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-trifluoromethanesulfinylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfinylation of propanoic acid derivatives using trifluoromethanesulfinyl chloride under anhydrous conditions. Key parameters include temperature control (0–25°C) and stoichiometric ratios of reagents to avoid side reactions like over-sulfonation. For example, describes analogous syntheses using THF as a solvent and triethylamine to neutralize HCl byproducts, ensuring high purity (>93% GC) . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. highlights the use of single-crystal X-ray diffraction (T = 298 K, R factor = 0.068) to resolve inversion dimers linked by O–H⋯O hydrogen bonds in related trifluoromethylphenylpropanoic acids . Complementary techniques include H/F NMR to verify the trifluoromethyl group and sulfinyl moiety, and FT-IR to confirm carboxylic acid and sulfoxide functional groups.
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities, stereochemical variations, or solvent effects. emphasizes iterative validation:
- Cross-validate with multiple techniques (e.g., HPLC-MS for purity, C NMR for carbon environment clarity) .
- Use computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .
- Re-examine synthetic protocols for unintended byproducts; for example, notes that incomplete removal of triethylammonium chloride salts can skew analytical results .
Q. What strategies optimize the stability of this compound in aqueous media for biological studies?
- Methodological Answer : The sulfinyl group is prone to hydrolysis. Stabilization methods include:
- Buffering solutions at pH 4–6 to minimize nucleophilic attack on the sulfoxide.
- Using aprotic solvents (e.g., DMSO) for stock solutions, as described in for handling sulfonic acid derivatives .
- Lyophilization for long-term storage, ensuring <5% moisture content to prevent degradation.
Q. How do hydrogen-bonding interactions in the crystal lattice affect the physicochemical properties of this compound?
- Methodological Answer : reveals that O–H⋯O hydrogen bonds in the crystal lattice of related compounds create inversion dimers, influencing melting points and solubility . Computational studies (e.g., Hirshfeld surface analysis) can quantify intermolecular interactions, while differential scanning calorimetry (DSC) correlates lattice energy with thermal stability.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of trifluoromethanesulfinyl derivatives?
- Methodological Answer : outlines an EPA framework for evidence synthesis:
- Compare study designs (e.g., in vitro vs. in vivo models, dose ranges).
- Prioritize high-confidence studies with rigorous controls (e.g., OECD guidelines for acute toxicity testing).
- Conduct meta-analyses to identify consensus thresholds; for example, LC50 values in aquatic models may vary due to metabolite interference .
Analytical and Computational Tools
Q. What advanced techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- UPLC-MS/MS : Achieves ppb-level detection of sulfonic acid byproducts.
- ICP-OES : Monitors heavy metal catalysts (e.g., residual Pd from coupling reactions).
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
